molecular formula C14H24N2O2 B8799269 1,1'-Hexamethylenebis(pyrrolidin-2-one) CAS No. 34751-43-4

1,1'-Hexamethylenebis(pyrrolidin-2-one)

Cat. No.: B8799269
CAS No.: 34751-43-4
M. Wt: 252.35 g/mol
InChI Key: CGJZPGDXEGFRAL-UHFFFAOYSA-N
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Description

1,1'-Hexamethylenebis(pyrrolidin-2-one) is a bis-lactam compound featuring two pyrrolidin-2-one (a cyclic amide) moieties connected by a hexamethylene chain.

Properties

CAS No.

34751-43-4

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

1-[6-(2-oxopyrrolidin-1-yl)hexyl]pyrrolidin-2-one

InChI

InChI=1S/C14H24N2O2/c17-13-7-5-11-15(13)9-3-1-2-4-10-16-12-6-8-14(16)18/h1-12H2

InChI Key

CGJZPGDXEGFRAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCCCCN2CCCC2=O

Origin of Product

United States

Scientific Research Applications

Drug Development

The pyrrolidine scaffold, including derivatives like 1,1'-Hexamethylenebis(pyrrolidin-2-one), has been extensively studied for its role in drug discovery. This compound has shown promise as a kinase inhibitor , particularly against CK1 (Casein Kinase 1) isoforms, which are implicated in various diseases, including cancer . The structural modifications of pyrrolidine derivatives have led to the development of potent inhibitors with nanomolar activity, suggesting that compounds like 1,1'-Hexamethylenebis(pyrrolidin-2-one) could be crucial in designing selective drugs for therapeutic use.

Anticancer Activity

Research indicates that pyrrolidine derivatives can exhibit anticancer properties. For instance, compounds derived from the pyrrolidine structure have been demonstrated to inhibit tumor metastasis and possess antimetastatic activity in vivo . The ability to modify the compound's structure allows for enhanced biological activity and selectivity towards cancer cells.

Coatings and Adhesives

1,1'-Hexamethylenebis(pyrrolidin-2-one) is utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and adhesive properties . These applications benefit from the compound's ability to enhance the durability and performance of materials under various environmental conditions.

Composite Materials

The compound is also explored as a component in composite materials. Its incorporation can improve mechanical properties and thermal stability, making it suitable for advanced engineering applications .

Chromatography

In analytical chemistry, 1,1'-Hexamethylenebis(pyrrolidin-2-one) has been successfully analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for effective separation and quantification of the compound in various mixtures . The ability to analyze this compound accurately is essential for both research and industrial applications.

Case Study: CK1 Inhibitors

A study by Luxenburger et al. highlighted the synthesis of selective CK1 inhibitors based on pyrrolidine scaffolds. The research focused on modifying the 1,1'-Hexamethylenebis(pyrrolidin-2-one) structure to enhance its potency against CK1γ and CK1ε isoforms . The findings indicated that specific structural modifications could lead to significant improvements in inhibitory activity.

CompoundIC50 (µM)Selectivity
12a0.011High
12b0.056Moderate

Case Study: Antimetastatic Activity

Li et al. reported on a series of pyrrolidine derivatives as CXCR4 chemokine receptor antagonists with antimetastatic activity. Among these compounds, one derivative exhibited an IC50 value of 79 nM against the CXCR4 receptor, demonstrating the potential of pyrrolidine-based compounds in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The hexamethylene bridge is a common feature among the following compounds, but their functional groups dictate distinct behaviors:

Compound Name Functional Groups Key Structural Features
1,1'-Hexamethylenebis(pyrrolidin-2-one) Pyrrolidin-2-one (lactam) Two cyclic amides linked by C6 chain
Chlorhexidine Acetate (CAS 56-95-1) Biguanide Two p-chlorophenyl biguanides on C6 chain
HMPU () Urea 3-(3,5-dichloro-4-pyridyl) urea groups
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) Semicarbazide Dimethylsemicarbazide groups on C6 chain
5-Methyl-2-pyrrolidone (CAS 108-27-0) Pyrrolidinone (monomer) Single methyl-substituted lactam ring

Physicochemical Properties

  • Melting Points:
    • 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide): 144–148°C
    • Chlorhexidine HCl: >250°C (decomposes)
  • Solubility: Chlorhexidine Acetate: Soluble in polar solvents (e.g., ethanol, water) 5-Methyl-2-pyrrolidone: Miscible with water and organic solvents

Key Research Findings

  • Adaptive Response Induction: HMPU triggers adaptive resistance to chemical mutagens in human lymphocytes, with efficacy dependent on inter-treatment timing .
  • Antimicrobial Efficacy: Chlorhexidine’s bis-biguanide structure enables membrane disruption in pathogens, a mechanism unlikely in lactam-based compounds like 1,1'-Hexamethylenebis(pyrrolidin-2-one) .
  • Industrial Utility: Semicarbazide derivatives (e.g., 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)) are valued for thermal stability, contrasting with lactams’ solvent applications .

Preparation Methods

Reaction Mechanism

This approach leverages the nucleophilic nature of the lactam nitrogen, albeit less reactive than typical amines. Deprotonation with a strong base (e.g., NaH) generates a resonance-stabilized amide ion, which undergoes alkylation with 1,6-dibromohexane.

Steps :

  • Deprotonation : Pyrrolidin-2-one reacts with NaH in anhydrous DMF at 0–5°C to form the sodium salt.

  • Alkylation : Addition of 1,6-dibromohexane at 80–100°C facilitates bis-alkylation, yielding the target compound.

Optimization Challenges

  • Base selection : NaH offers strong deprotonation but risks side reactions. Alternative bases like LDA may improve selectivity.

  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance ion pair separation but may hinder product isolation.

  • By-products : Mono-alkylated intermediates or oligomers form if stoichiometry deviates from 2:1 (pyrrolidinone:dihalide).

Hypothetical Conditions :

ParameterValue
Temperature80°C
Time24–48 h
Yield (theoretical)50–70%

Method 2: Condensation and Cyclization Using Hexamethylenediamine and Succinyl Chloride

Reaction Pathway

This two-step method involves:

  • Diamide formation : Hexamethylenediamine reacts with succinyl chloride in dichloromethane at 0°C to form N,N'-hexamethylenebis(succinamic acid chloride).

  • Lactamization : Thermal cyclization under reduced pressure (150–180°C) or acidic conditions (H₂SO₄) induces ring closure.

Advantages and Limitations

  • Precursor availability : Hexamethylenediamine and succinyl chloride are commercially accessible.

  • Cyclization efficiency : High temperatures risk decomposition, necessitating careful control.

  • Purification : Column chromatography or recrystallization removes uncyclized intermediates.

Proposed Reaction Scheme :

Hexamethylenediamine+2Succinyl chlorideDiamideΔ1,1Hexamethylenebis(pyrrolidin-2-one)\text{Hexamethylenediamine} + 2 \text{Succinyl chloride} \rightarrow \text{Diamide} \xrightarrow{\Delta} 1,1'-\text{Hexamethylenebis(pyrrolidin-2-one)}

Method 3: Catalytic Deamination of a Diamine Precursor

Inspiration from Pyrrolidine Synthesis

Analogous to the deamination of putrescine (1,4-diaminobutane) to pyrrolidine, this route hypothesizes a diamine precursor with a γ-keto group. For example, 6-aminohexanamide could cyclize via catalytic deamination using Ni-based catalysts.

Steps :

  • Precursor synthesis : React 6-aminohexanoic acid with acetic anhydride to form 6-acetamidohexanoic acid.

  • Deamination : Heat with a Ni catalyst (150–200°C) to induce cyclization and ammonia elimination.

Feasibility Analysis

  • Catalyst activity : Nickel catalysts (e.g., Ni/Al₂O₃) promote C–N bond cleavage but may require H₂ atmospheres.

  • Selectivity : Competing reactions (e.g., polymerization) necessitate precise temperature control.

Comparative Analysis of Synthetic Methods

ParameterMethod 1 (Alkylation)Method 2 (Condensation)Method 3 (Deamination)
Steps 122
Yield Potential Moderate (50–70%)High (60–80%)Low (30–50%)
Cost High (NaH, DMF)ModerateLow (Ni catalyst)
Scalability Challenging (moisture-sensitive)Feasible (batch process)Requires high-temperature rig
By-products OligomersUncyclized diamidePolymers, ammonia

Optimization and Scale-Up Considerations

  • Method 1 : Replace NaH with KOtBu to reduce side reactions. Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation rates.

  • Method 2 : Employ microwave-assisted cyclization to reduce reaction time and improve yield.

  • Method 3 : Optimize Ni catalyst loading (5–10 wt%) and H₂ pressure (1–5 atm) to suppress polymerization.

Q & A

Q. How can mechanistic studies clarify unexpected byproduct formation during synthesis?

  • Methodology : Use isotopic labeling (²H/¹³C) to track reaction pathways. Quench intermediate stages and analyze via LC-MS/MS. Kinetic isotope effects (KIE) and Hammett plots reveal whether electronic or steric factors dominate side reactions. Collaborate with computational teams to validate proposed mechanisms .

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